molecular formula C17H19N3O2 B13057268 2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid

2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid

Cat. No.: B13057268
M. Wt: 297.35 g/mol
InChI Key: QCQZZCGSJWUNCN-UHFFFAOYSA-N
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Description

2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzylamine with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenylacetic acid: Shares the 4-methylphenyl group but lacks the carbamimidamido functionality.

    Phenylacetic acid: Similar structure but without the 4-methyl substitution.

    Benzylamine derivatives: Compounds with similar amine functionalities but different aromatic substitutions.

Uniqueness

2-[(E)-N’-[(4-methylphenyl)methyl]-N’'-phenylcarbamimidamido]acetic acid is unique due to its specific combination of aromatic and aliphatic components, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl-(N'-phenylcarbamimidoyl)amino]acetic acid

InChI

InChI=1S/C17H19N3O2/c1-13-7-9-14(10-8-13)11-20(12-16(21)22)17(18)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H2,18,19)(H,21,22)

InChI Key

QCQZZCGSJWUNCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)O)C(=NC2=CC=CC=C2)N

Origin of Product

United States

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